

L-364,918: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

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Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.^{[1][2]} Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CCKergic system in neuroscience.^{[1][3]} This document provides detailed application notes and experimental protocols for the use of L-364,918 in neuroscience research, with a focus on in vitro binding assays and in vivo behavioral studies.

Data Presentation

Table 1: In Vitro Binding Affinity of L-364,918 for CCK Receptors

This table summarizes the binding affinity (IC₅₀ and K_i values) of L-364,918 for CCK1 (CCK-A) and CCK2 (CCK-B) receptors across various species and tissues. The data highlights the high selectivity of L-364,918 for the CCK1 receptor.

Receptor Subtype	Species	Tissue/Cell Line	Radioligand	IC50	Ki	Reference
CCK1 (CCK-A)	Rat	Pancreas	--INVALID-LINK--L-364,718	-	0.53 nM	[4]
CCK1 (CCK-A)	Rat	Pancreatic Acini	CCK-8	1.7 nM	-	[5]
CCK1 (CCK-A)	Bovine	Gallbladder	[125I]CCK-8	45 pM	-	[1]
CCK1 (CCK-A)	Human	Transfected Cells	[125I]CCK-8	~5 nM	-	[3]
CCK2 (CCK-B)	Guinea Pig	Brain	[125I]CCK-8	245 nM	-	[1]
CCK2 (CCK-B)	Human	Transfected Cells	[125I]Gastrin	>1000 nM	-	[3]
Benzodiazepine	Chicken	Brain Membranes	[3H]flunitrazepam	-	>10,000 nM	[6]

Table 2: In Vivo Applications of L-364,918 in Neuroscience Research

This table provides examples of in vivo studies that have utilized L-364,918 to investigate the role of CCK1 receptors in various physiological and behavioral processes.

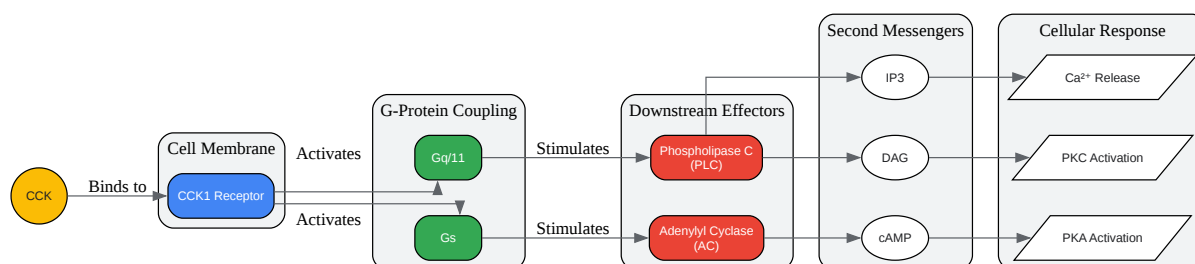
Research Area	Species	Dose Range	Route of Administration	Key Findings	Reference
Satiety and Feeding Behavior	Rat	10-100 µg/kg	Intraperitoneal (i.p.)	Increased intake of a palatable diet, suggesting endogenous CCK is involved in satiety.	[7]
Pancreatic Growth	Rat, Guinea Pig, Hamster	25 nmol/kg/h	Continuous Infusion (s.c. mini-osmotic pump)	Blocked the trophic effects of exogenously infused CCK-8 on the pancreas.	[4]
Pancreatic Secretion	Rat	0.5 - 2 mg/kg	Intravenous (i.v.)	Completely blocked meal-induced pancreatic enzyme secretion.	[8]
Anxiety	Mouse	5 µg/kg	Intraperitoneal (i.p.)	Produced an anxiolytic-like profile in the black/white exploration test.	

Conditioned Reward	Rat	0.1 mg/kg	Intraperitonea l (i.p.)	Blocked the acquisition of conditioned reward. [9]
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Signaling Pathways and Experimental Workflows

CCK1 Receptor Signaling Pathway

The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. It can also couple to Gs, activating the adenylyl cyclase pathway.[9][10][11]

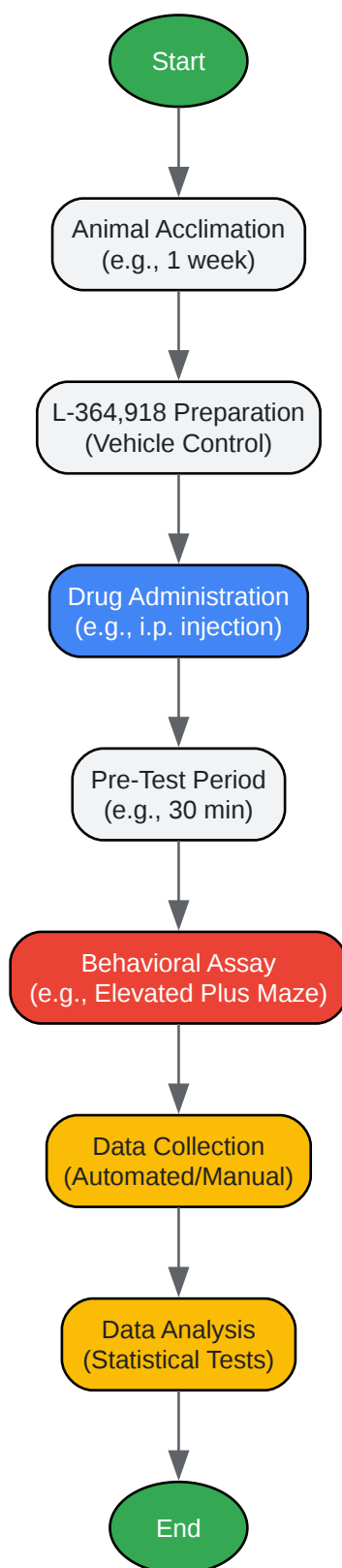


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Caption: Simplified CCK1 receptor signaling cascade.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting an in vivo behavioral experiment using L-364,918.



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